molecular formula C8H15NO3Si B3360036 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione CAS No. 88251-62-1

1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione

Cat. No.: B3360036
CAS No.: 88251-62-1
M. Wt: 201.29 g/mol
InChI Key: GNPLAHVOJUYVER-UHFFFAOYSA-N
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Preparation Methods

The compound can be synthesized from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide . The reaction typically involves the following steps:

    Reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide: This step forms the intermediate compound.

    Purification: The intermediate is then purified to obtain the final product, 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione.

Chemical Reactions Analysis

1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Triethylamine: Often used as a base in acylation reactions.

    N,N-Diisopropylethylamine: Another base used in substitution reactions.

Scientific Research Applications

1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the protection of amino groups. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial during peptide synthesis, ensuring that the desired peptide bonds are formed without interference from other reactive groups .

Comparison with Similar Compounds

1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione is unique due to its silicon-based structure, which offers distinct advantages in terms of stability and reactivity. Similar compounds include:

These compounds share the trimethylsilyl group, which imparts similar protective properties, but they differ in their specific applications and reactivity.

Properties

IUPAC Name

1-(trimethylsilyloxymethyl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3Si/c1-13(2,3)12-6-9-7(10)4-5-8(9)11/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPLAHVOJUYVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCN1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523335
Record name 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88251-62-1
Record name 1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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